molecular formula C7H4Cl2F3NO B1300132 2,6-Dichloro-4-(trifluoromethoxy)aniline CAS No. 99479-66-0

2,6-Dichloro-4-(trifluoromethoxy)aniline

Cat. No. B1300132
CAS RN: 99479-66-0
M. Wt: 246.01 g/mol
InChI Key: FKISQWQHZULEEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-4-(trifluoromethoxy)aniline is a chemical compound that serves as an important intermediate in the synthesis of high-efficiency, low-toxicity pesticides and new herbicides. Its molecular structure is characterized by the presence of chlorine and trifluoromethoxy groups attached to an aniline ring, which significantly influences its chemical and physical properties .

Synthesis Analysis

The synthesis of this compound and related compounds involves several steps, including bromination, metalation, and substitution reactions. An improved synthesis process for a related compound, 2,6-dibromo-4-trifluoromethoxy aniline, achieved a high yield of 97% and a product purity of over 99.5%, using bromine and hydrogen peroxide as brominating agents . Metalation, a key step for structural elaboration of trifluoromethoxy-substituted anilines, involves hydrogen/lithium permutation with varying site selectivity based on the N-protective group used . These methods illustrate the versatility and efficiency of synthetic routes available for such compounds.

Molecular Structure Analysis

The molecular structure of trifluoromethoxy-substituted anilines has been studied using various spectroscopic techniques. Vibrational spectra, such as FT-IR and FT-Raman, along with quantum chemical studies, provide insights into the presence of functional groups and the influence of substituents like chlorine on the vibrational wavenumbers . Density functional theory (DFT) computations help in deriving optimized geometry and understanding the molecular orbital calculations, including natural bond orbitals (NBOs) and the HOMO-LUMO energy gap .

Chemical Reactions Analysis

The reactivity of this compound in chemical reactions is influenced by its functional groups. The presence of the trifluoromethoxy group can lead to various reactions, such as metalation, which is crucial for further functionalization of the aniline ring . The electrophilic substitution reactions, as demonstrated in the synthesis of related compounds, are essential for the introduction of additional substituents and the formation of complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are determined by its molecular structure. The electron-withdrawing effects of the chlorine and trifluoromethoxy groups affect the electron density distribution within the molecule, which can be analyzed through NBO and HOMO-LUMO energy gap analysis . The thermodynamic parameters, such as temperature dependence, can be illustrated through correlation graphs, providing a deeper understanding of the stability and reactivity of the molecule under different conditions .

Scientific Research Applications

Synthesis Processes and Intermediates

2,6-Dichloro-4-(trifluoromethoxy)aniline has been extensively researched for its role as an intermediate in the synthesis of various chemical compounds. For instance, an improved synthesis process for 2,6-dibromo-4-trifluoromethoxy aniline, a key agrochemical intermediate, was developed using 4-trifluoromethoxy aniline as a starting material, achieving high yield and purity (Ding Zhi-yuan, 2011). Zhou Li-shan (2002) reviewed the main preparation methods of 2,6-dichloro-4-trifluoromethyl aniline, highlighting its significance as an intermediate in producing efficient, low-toxic pesticides and new herbicides (Zhou Li-shan, 2002).

Pesticide Synthesis

Pharmaceutical and Functional Material Synthesis

Pengju Feng and Ming‐Yu Ngai (2016) presented a protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives, which are useful as building blocks in pharmaceutical, agrochemical, and functional material development (Pengju Feng & Ming‐Yu Ngai, 2016).

Organic Chemistry and Material Science

In organic chemistry and material science, this compound serves as a fundamental component. F. Leroux et al. (2003) explored its metalation for structural elaboration, highlighting its versatility in organic synthesis (F. Leroux, E. Castagnetti, & M. Schlosser, 2003). Cristina Morar et al. (2018) utilized 4-(n-octyloxy)aniline, a derivative, in the synthesis of novel dendrimers, demonstrating its significance in supramolecular chemistry (Cristina Morar et al., 2018).

Mechanism of Action

properties

IUPAC Name

2,6-dichloro-4-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F3NO/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKISQWQHZULEEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350846
Record name 2,6-Dichloro-4-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99479-66-0
Record name 2,6-Dichloro-4-(trifluoromethoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99479-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-4-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloro-4-(trifluoromethoxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloro-4-(trifluoromethoxy)aniline
Reactant of Route 2
2,6-Dichloro-4-(trifluoromethoxy)aniline
Reactant of Route 3
2,6-Dichloro-4-(trifluoromethoxy)aniline
Reactant of Route 4
Reactant of Route 4
2,6-Dichloro-4-(trifluoromethoxy)aniline
Reactant of Route 5
Reactant of Route 5
2,6-Dichloro-4-(trifluoromethoxy)aniline
Reactant of Route 6
Reactant of Route 6
2,6-Dichloro-4-(trifluoromethoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.